cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime

Description

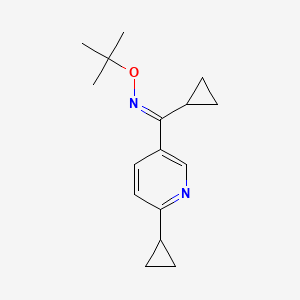

Chemical Structure and Properties Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime (CAS: 900019-86-5) is a pyridine-derived oxime compound with the molecular formula C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . Its structure features a cyclopropyl group attached to both the pyridine ring and the methanone moiety, with an O-(tert-butyl)oxime functional group. The compound has a purity of >90% and is typically supplied in custom pack sizes for research applications .

Properties

IUPAC Name |

(E)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-[(2-methylpropan-2-yl)oxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-16(2,3)19-18-15(12-6-7-12)13-8-9-14(17-10-13)11-4-5-11/h8-12H,4-7H2,1-3H3/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMFDUBOBZOZJT-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=C(C1CC1)C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/N=C(\C1CC1)/C2=CN=C(C=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime typically involves the reaction of cyclopropyl ketones with oxime derivativesThe reaction conditions often require the use of catalysts such as copper or palladium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone, while reduction can produce cyclopropyl(6-cyclopropyl-3-pyridinyl)methanamine.

Scientific Research Applications

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl and pyridinyl groups contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural features, reactivity, and reported applications:

Table 1: Key Comparisons with Structural Analogs

Key Findings :

Structural Simplicity vs. Complexity :

- The target compound lacks the bulky silyl protecting groups (e.g., tert-butyldimethylsilyl in Compound 6 ) or phosphoramidite moieties (e.g., Compound 9 ), making it more streamlined for synthetic modifications.

- The cyclopropyl groups may enhance metabolic stability compared to linear alkyl chains in analogs .

In contrast, silyl-protected oximes (e.g., Compound 6 ) require deprotection steps for further functionalization, adding synthetic complexity.

Biological Relevance: Pyridinyl methanone oximes are less explored in therapeutic contexts compared to nucleoside analogs (e.g., Compound 9 ). However, their structural rigidity (from cyclopropyl groups) may improve target binding in drug discovery .

Biological Activity

Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime is a compound of interest due to its unique structural features and potential biological activities. Its molecular formula is CHNO, with a molecular weight of 258.36 g/mol. This compound is characterized by the presence of a cyclopropyl group, a pyridinyl ring, and an oxime functional group, which collectively contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The structural complexity of this compound enhances its potential as a bioactive agent. The tert-butyl group increases the compound's stability, while the oxime group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity and binding affinity.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets. The oxime group may interact with proteins and enzymes, inhibiting their function through competitive or non-competitive mechanisms. The cyclopropyl and pyridinyl moieties are likely to enhance binding specificity and affinity towards biomolecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, an MIC (Minimum Inhibitory Concentration) study revealed effective inhibition at concentrations ranging from 50 to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 100 |

| Staphylococcus aureus | 50 |

| Klebsiella pneumoniae | 200 |

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. Studies using human cell lines indicated moderate cytotoxicity, with IC50 values around 30 µg/mL, suggesting that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that this compound could effectively inhibit bacterial growth, supporting its potential use as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Research on Mechanistic Insights

Another research effort focused on elucidating the mechanism of action of this compound through molecular docking studies. These studies suggested that the compound binds effectively to the active sites of key enzymes involved in bacterial metabolism, providing insights into its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.